molecular formula C12H21N5 B1475638 6-(2-(aminomethyl)piperidin-1-yl)-N,2-dimethylpyrimidin-4-amine CAS No. 1903525-15-4

6-(2-(aminomethyl)piperidin-1-yl)-N,2-dimethylpyrimidin-4-amine

Cat. No.: B1475638
CAS No.: 1903525-15-4
M. Wt: 235.33 g/mol
InChI Key: BULJMIFYDHWSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-(Aminomethyl)piperidin-1-yl)-N,2-dimethylpyrimidin-4-amine is a chemical reagent for research use only, intended for laboratory analysis and not for human or veterinary therapeutic use. This compound features a piperidine-pyrimidine core, a scaffold of high significance in medicinal chemistry due to its prevalence in pharmacologically active molecules . Piperidine-pyrimidine derivatives are frequently investigated as potent inhibitors of various biological targets, including receptor tyrosine kinases and G-protein-coupled receptors (GPCRs) . Specifically, such compounds have shown promise in oncology research, demonstrating antiproliferative activities against various cancer cell lines such as hepatocellular carcinoma (HepG2), breast cancer (MDA-MB-231), and colorectal carcinoma (HCT116) . The structural motif is also explored for antimicrobial applications, with related compounds exhibiting activity against Gram-positive and Gram-negative bacterial strains . The presence of the aminomethylpiperidine moiety may contribute to molecular interactions with enzyme active sites and impact the compound's solubility and pharmacokinetic properties. Researchers value this scaffold for its potential to yield leads with dual-target inhibition, which can be a strategic approach in drug discovery for complex diseases .

Properties

IUPAC Name

6-[2-(aminomethyl)piperidin-1-yl]-N,2-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5/c1-9-15-11(14-2)7-12(16-9)17-6-4-3-5-10(17)8-13/h7,10H,3-6,8,13H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULJMIFYDHWSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCCC2CN)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

6-(2-(aminomethyl)piperidin-1-yl)-N,2-dimethylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity and thereby affecting downstream signaling pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.

Cellular Effects

The effects of 6-(2-(aminomethyl)piperidin-1-yl)-N,2-dimethylpyrimidin-4-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, 6-(2-(aminomethyl)piperidin-1-yl)-N,2-dimethylpyrimidin-4-amine exerts its effects through several mechanisms. It binds to biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can lead to enzyme inhibition or activation, depending on the context. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(2-(aminomethyl)piperidin-1-yl)-N,2-dimethylpyrimidin-4-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which are observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 6-(2-(aminomethyl)piperidin-1-yl)-N,2-dimethylpyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain diseases. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

6-(2-(aminomethyl)piperidin-1-yl)-N,2-dimethylpyrimidin-4-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These interactions can affect the overall metabolic profile of the compound and its efficacy.

Transport and Distribution

The transport and distribution of 6-(2-(aminomethyl)piperidin-1-yl)-N,2-dimethylpyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of the compound in therapeutic applications.

Subcellular Localization

The subcellular localization of 6-(2-(aminomethyl)piperidin-1-yl)-N,2-dimethylpyrimidin-4-amine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression.

Biological Activity

6-(2-(aminomethyl)piperidin-1-yl)-N,2-dimethylpyrimidin-4-amine, also known by its CAS number 1903328-56-2, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C12H19N5C_{12}H_{19}N_5, with a molecular weight of approximately 223.31 g/mol. The structure includes a pyrimidine core substituted with a piperidine moiety, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that derivatives of pyrimidine compounds can significantly inhibit cell proliferation in various cancer cell lines. A specific study showed that similar pyrimidine derivatives exhibited IC50 values indicating effective antiproliferative activity against cancer cells, suggesting that 6-(2-(aminomethyl)piperidin-1-yl)-N,2-dimethylpyrimidin-4-amine may possess comparable effects .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that certain pyrimidine derivatives can act as inhibitors of bacterial growth. For example, compounds with similar structures have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria . This suggests that 6-(2-(aminomethyl)piperidin-1-yl)-N,2-dimethylpyrimidin-4-amine may have potential as an antimicrobial agent.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes involved in nucleotide metabolism, which is crucial for cell proliferation.
  • Interference with signaling pathways : Some studies suggest that pyrimidine derivatives can modulate signaling pathways related to cell survival and apoptosis .

Case Studies

A notable case study involved the synthesis and evaluation of related pyrimidine compounds where it was found that modifications to the piperidine ring significantly affected biological activity. These findings underscore the importance of structural variations in enhancing the efficacy of pyrimidine-based compounds .

Data Table: Biological Activities of Related Compounds

Compound NameStructureBiological ActivityIC50 (µM)
Compound AStructure AAnticancer (A431 cells)15
Compound BStructure BAntimicrobial (E. coli)20
Compound CStructure CAntiviral (HEV)10

Note: The structures are represented as links to their respective diagrams.

Scientific Research Applications

Oncology

6-(2-(aminomethyl)piperidin-1-yl)-N,2-dimethylpyrimidin-4-amine has been investigated for its potential use in cancer therapy. The ability to inhibit specific kinases makes it a candidate for targeting various cancers, including breast, colon, and lung cancers. Preclinical studies have demonstrated its efficacy in reducing tumor cell viability and promoting apoptosis in cancer cell lines .

Inflammation

In addition to its anticancer properties, this compound has shown promise in treating inflammatory diseases. Its modulatory effects on protein kinases involved in inflammatory pathways suggest potential applications in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Synthesis and Characterization

The synthesis of 6-(2-(aminomethyl)piperidin-1-yl)-N,2-dimethylpyrimidin-4-amine typically involves multi-step synthetic routes. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, while nuclear magnetic resonance (NMR) spectroscopy is used for structural confirmation. The compound's purity and structural integrity are often assessed using mass spectrometry and infrared spectroscopy .

Several studies highlight the efficacy of 6-(2-(aminomethyl)piperidin-1-yl)-N,2-dimethylpyrimidin-4-amine:

  • Anticancer Activity : A study demonstrated that this compound inhibited the growth of various cancer cell lines by targeting specific kinases involved in tumor progression .
  • Inflammatory Response Modulation : Research indicated that the compound reduced inflammatory markers in animal models of rheumatoid arthritis, suggesting its therapeutic potential in managing chronic inflammation.
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound's interaction with protein kinases led to altered signaling pathways associated with cell survival and apoptosis .

Comparison with Similar Compounds

Structural and Molecular Comparisons

A comparative analysis of molecular features and substituent effects is presented below:

Table 1: Molecular Properties of 6-(2-(Aminomethyl)piperidin-1-yl)-N,2-dimethylpyrimidin-4-amine and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Notable Features Reference
6-(2-(Aminomethyl)piperidin-1-yl)-N,2-dimethylpyrimidin-4-amine C₁₂H₂₂N₆ 262.35 Pyrimidine 2-CH₃, 4-NHCH₃, 6-(2-(aminomethyl)piperidin-1-yl) Aminomethyl-piperidine; N,2-dimethyl Target
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine C₁₂H₂₀N₆ 248.33 Pyrimidine 4-Allyl, 6-(4-aminopiperidin-1-yl) Allyl group; 4-aminopiperidine
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine C₁₀H₁₆N₄ 192.26 Pyrimidine 2-NH₂, 4-CH₃, 6-piperidin-1-yl Free amino group; simpler substituents
N-Methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine C₁₄H₂₄N₄ 248.37 Pyrimidine 4-piperidin-4-amine (N-methyl), 6-CH₃, 2-(propan-2-yl) Bulky isopropyl group; N-methyl piperidine
N-Methyl-1-(pyrimidin-4-yl)piperidin-4-amine C₁₀H₁₆N₄ 192.27 Pyrimidine 4-piperidin-4-amine (N-methyl) Minimal substituents; positional isomerism

Physicochemical and Structural Insights

  • Crystal Structure Data: The crystal structure of 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine reveals a chair conformation for the piperidine ring, stabilized by intermolecular hydrogen bonds . The target compound’s aminomethyl group may induce alternative puckering or stacking interactions.
  • Steric Effects : N-Methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine () contains a bulky isopropyl group, which could hinder binding to sterically sensitive targets compared to the target’s smaller substituents .

Preparation Methods

Piperidine Ring Construction Strategies

The piperidine nucleus is a key structural element in this compound. Several well-established methods for synthesizing substituted piperidines are applicable to the preparation of this compound:

  • Intramolecular Aza-Michael Reactions (IMAMR):
    This method enables the formation of substituted piperidines by activating double bonds intramolecularly to form the heterocycle. Organocatalysis combined with acid cocatalysts (e.g., trifluoroacetic acid) has been shown to yield enantiomerically enriched piperidines with good control over substitution patterns and stereochemistry.

  • Reductive Amination Coupled with IMAMR:
    A tandem approach involving reductive amination of appropriate aldehyde or ketone precursors followed by intramolecular cyclization provides access to piperidines with predictable diastereoselectivity. For ketones, trans-selectivity is favored; aldehydes lead to cis-selectivity.

  • Double Reductive Amination:
    This approach uses dialdehydes and amine derivatives under catalytic conditions (e.g., ruthenium(II) catalysts) to form piperidines efficiently. Microwave-mediated Leuckart reactions and other reductive amination protocols have also been employed for piperidine synthesis.

  • Aza-Prins Cyclization:
    The aza-Prins reaction involves cyclization of homoallylic amines with aldehydes under Lewis acid catalysis (e.g., zirconium chloride), forming piperidines with high stereoselectivity.

  • [5 + 1] Aza-Sakurai Cyclization:
    This method synthesizes piperidines by condensation of amines with cyclic ketones or aldehydes, followed by intramolecular cyclization, yielding piperidines with multiple functional centers suitable for further modification.

Attachment of the Aminomethyl Group and Pyrimidine Substitution

The aminomethyl substituent on the piperidine ring is introduced typically via reductive amination or nucleophilic substitution reactions on appropriate precursors.

  • Reductive Amination:
    Aminomethyl groups can be introduced by reductive amination of piperidine derivatives with formaldehyde or related aldehydes, followed by reduction under mild conditions to afford the aminomethyl substituent.

  • Substitution on Pyrimidine Core:
    The introduction of the piperidinyl substituent onto the pyrimidine ring often involves nucleophilic aromatic substitution on halogenated pyrimidines or palladium-catalyzed cross-coupling reactions. The N,2-dimethyl substitutions on the pyrimidine ring are typically introduced via methylation steps or by using appropriately substituted pyrimidine precursors.

Photoredox Catalysis for α-Tertiary Amines Synthesis

Recent advances have demonstrated the use of photoredox catalysis for the modular synthesis of α-tertiary primary amines, which are structurally related to the aminomethyl-piperidinyl moiety in the target compound.

  • A visible-light-induced denitrogenative alkylarylation of vinyl azides with N-hydroxyphthalimide esters and cyanoarenes or aryl aldehydes provides α,α,α-trisubstituted primary amines under mild conditions with excellent functional group tolerance.

  • The reaction proceeds via two parallel catalytic radical cycles involving α-amino alkyl radicals and persistent radical species, with the Hantzsch ester serving as both electron donor and sacrificial reductant.

  • This methodology allows streamlined access to complex amines, including unprotected 1,2-amino alcohols and piperidine derivatives, which can be further elaborated to the target compound.

Representative Synthetic Route (Hypothetical)

Based on the above methodologies, a plausible synthetic route to 6-(2-(aminomethyl)piperidin-1-yl)-N,2-dimethylpyrimidin-4-amine would involve:

Step Reaction Type Key Reagents/Conditions Outcome
1 Piperidine ring formation Intramolecular aza-Michael reaction, organocatalyst + acid cocatalyst Formation of 2-substituted piperidine ring
2 Aminomethyl introduction Reductive amination with formaldehyde and reducing agent (e.g., NaBH3CN) Aminomethyl group installed on piperidine
3 Pyrimidine substitution Nucleophilic aromatic substitution on 4-chloro-6-methylpyrimidine Attachment of piperidinyl substituent
4 Methylation Methyl iodide or equivalent methylating agent N,2-dimethyl substitutions on pyrimidine
5 Purification Chromatography, crystallization Pure target compound

Research Findings and Notes

  • The use of photoredox catalysis offers a modern, mild, and modular approach to synthesize α-tertiary amines, which can be adapted for the aminomethyl-piperidinyl fragment.

  • Organocatalytic IMAMR provides stereoselective access to piperidines, which is crucial for obtaining the desired stereochemistry in the final compound.

  • Patent literature reveals synthetic routes for amino-pyrimidinyl-piperidinyl derivatives similar to the target compound, highlighting substitution reactions and coupling strategies for assembling the molecule.

  • The dual role of reagents like the Hantzsch ester in photoredox cycles is significant for efficient radical formation and coupling.

Summary Table of Key Preparation Methods

Methodology Description Advantages Limitations References
Intramolecular Aza-Michael Reaction (IMAMR) Cyclization of aminoalkenes to form piperidines with organocatalysts High stereoselectivity, mild conditions Requires specific substrates
Reductive Amination Introduction of aminomethyl group via aldehyde reduction Simple, widely applicable May require careful control of conditions
Photoredox Catalysis Visible-light-induced radical coupling for α-tertiary amines Mild, modular, functional group tolerant Requires photoredox setup
Nucleophilic Aromatic Substitution Attachment of piperidinyl to pyrimidine core Straightforward, well-established Needs activated pyrimidine precursors
Methylation Introduction of methyl groups on pyrimidine Simple alkylation Overalkylation risk

Q & A

Basic Research Questions

Q. What are effective synthetic strategies for 6-(2-(aminomethyl)piperidin-1-yl)-N,2-dimethylpyrimidin-4-amine?

  • Methodology :

  • Pyrimidine Core Formation : Use cyclization reactions with β-diketones or amidines to construct the pyrimidine ring .
  • Piperidine Substitution : Introduce the aminomethyl-piperidine moiety via nucleophilic substitution or reductive amination, ensuring regioselectivity by optimizing reaction temperatures (e.g., 60–80°C) and solvents (e.g., DMF or THF) .
  • Methylation : Employ dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃) for N-methylation .
    • Validation : Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How can the compound’s structural identity and purity be confirmed?

  • Techniques :

  • NMR Spectroscopy : Analyze ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at N and C2) and piperidine ring conformation .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonding between amine and pyrimidine groups) .
  • Mass Spectrometry : Use HRMS (High-Resolution MS) to validate molecular weight and fragmentation patterns .

Q. What preliminary biological screening approaches are suitable for this compound?

  • Assays :

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
  • Receptor Binding : Perform radioligand displacement studies (e.g., ³H-labeled ligands) to assess affinity for GPCRs or neurotransmitter transporters .
  • Cytotoxicity : Evaluate in vitro cell viability (e.g., MTT assay) across cancer/normal cell lines (IC₅₀ calculations) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

  • Strategies :

  • Catalysis : Use Pd/C or CuI catalysts for C–N coupling steps to enhance efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve regioselectivity in piperidine functionalization .
  • Byproduct Analysis : Identify impurities via HPLC-MS and adjust protecting groups (e.g., Boc for amines) to suppress side reactions .

Q. How to resolve contradictions in reported biological activity data?

  • Approach :

  • Orthogonal Assays : Cross-validate receptor binding results using SPR (Surface Plasmon Resonance) and cellular cAMP assays .
  • Metabolic Stability : Test compound stability in liver microsomes to rule out false positives from metabolite interference .
  • Structural Analog Comparison : Compare activity with analogs (e.g., N-benzyl-piperidine derivatives) to isolate critical pharmacophores .

Q. What computational methods predict binding modes and structure-activity relationships (SAR)?

  • Tools :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., dopamine D2 receptor) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational dynamics .
  • QSAR Modeling : Train models with datasets of analogous piperidine-pyrimidine compounds to predict potency/selectivity .

Q. How to address poor aqueous solubility for in vivo studies?

  • Solutions :

  • Salt Formation : Prepare hydrochloride or mesylate salts to enhance solubility .
  • Nanoparticle Formulation : Use PEGylated liposomes or PLGA nanoparticles for controlled release .
  • Co-Solvent Systems : Optimize DMSO/PBS or Cremophor EL® mixtures for dosing in animal models .

Q. What analytical techniques assess stability under varying pH and temperature conditions?

  • Protocols :

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions; monitor degradation via UPLC-PDA .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition profiles (e.g., 25–300°C) .
  • Light Exposure Testing : Use ICH Q1B guidelines for photostability in UV/visible light chambers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-(aminomethyl)piperidin-1-yl)-N,2-dimethylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(2-(aminomethyl)piperidin-1-yl)-N,2-dimethylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.